Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
93086-95-4 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
spiro[2.6]nonane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H12N4/c14-7-12(8-15)11(13(12,9-16)10-17)5-3-1-2-4-6-11/h1-6H2 |
InChI Key |
OPWBKDAEAXHDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Nomenclature and Systematic Classification of Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile
IUPAC Principles for Spiro Systems
Spiro compounds are a class of organic molecules that feature two rings connected by a single common atom, known as the spiro atom. vedantu.comwikipedia.org The IUPAC has established a systematic method for naming these compounds to avoid ambiguity. qmul.ac.uk
The fundamental format for naming a simple, unsubstituted monospiro compound is spiro[x.y]alkane . wikieducator.orgucalgary.ca
"Spiro" : This prefix indicates the presence of a spiro union, where two rings share one common atom. wikipedia.org
"[x.y]" : This is the von Baeyer descriptor, enclosed in square brackets. qmul.ac.uk The numbers 'x' and 'y' represent the number of carbon atoms in each ring, excluding the central spiro atom. These numbers are arranged in ascending order (x ≤ y) and separated by a period. ucalgary.castackexchange.com
"Alkane" : This part of the name denotes the total number of carbon atoms in both rings, including the spiro atom. acdlabs.com For instance, a compound with a total of nine carbon atoms in its framework is named as a "nonane". ucalgary.ca
Numbering of the carbon skeleton in a monospiro compound begins in the smaller ring, at a carbon atom adjacent to the spiro atom. stackexchange.comacdlabs.com The numbering proceeds around the smaller ring, through the spiro atom, and then around the larger ring. wikipedia.orgacdlabs.com
Application of Tetracyano Group Nomenclature
The term "tetracarbonitrile" in the compound's name refers to the presence of four cyano functional groups (-C≡N). The IUPAC nomenclature for nitriles provides several ways to name them depending on the structure of the molecule. wikipedia.org
When the carbon atom of the cyano group is not included in the principal chain or ring system of the parent hydride, the suffix "-carbonitrile" is used. acdlabs.com This is the case for Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile, where the four cyano groups are attached to the spiroalkane framework. The term "carbonitrile" signifies the entire -C≡N group. acdlabs.com
If the cyano group were the principal functional group and its carbon was part of the main chain, the suffix "-nitrile" would be used. fiveable.meyoutube.com Alternatively, if another functional group had higher priority, the cyano group would be indicated by the prefix "cyano-". acdlabs.comfiveable.me
The prefix "tetra-" indicates that there are four identical carbonitrile groups attached to the main structure. The numbers preceding it—"1,1,2,2"—are locants that specify the exact positions of these four groups on the parent spiroalkane skeleton, according to the numbering rules outlined in the previous section.
Unique Aspects of this compound Naming Conventions
The name this compound is a perfect illustration of how these IUPAC rules are combined to describe a complex molecule.
Spiro[2.6] : This part of the name indicates a spiro compound. The numbers signify that one ring has 2 carbon atoms (a cyclopropane (B1198618) ring) and the other has 6 carbon atoms (a cycloheptane (B1346806) ring), excluding the shared spiro atom. ucalgary.ca
nonane : The total number of carbons in the bicyclic system is 2 (from the smaller ring) + 6 (from the larger ring) + 1 (the spiro atom) = 9. This gives the parent alkane name "nonane".
Numbering : According to IUPAC rules, numbering starts in the smaller (cyclopropane) ring at a carbon next to the spiro atom. Let's assume the spiro atom is C3. Then, numbering proceeds C1, C2, C3 (spiro), C4, C5, C6, C7, C8, C9.
-1,1,2,2-tetracarbonitrile : This indicates that four carbonitrile groups are attached to the spiroalkane framework. Two carbonitrile groups are on carbon #1, and two are on carbon #2.
The combination of these elements provides a complete and unambiguous description of the molecule's structure.
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₄ nih.gov |
| Molecular Weight | 224.26 g/mol nih.gov |
| IUPAC Name | This compound |
| CAS Number | 93086-95-4 epa.gov |
| Stereochemistry | Achiral nih.gov |
| InChI Key | OPWBKDAEAXHDSR-UHFFFAOYSA-N nih.gov |
| SMILES | C1CCCC2(CC1)C(C#N)(C#N)C2(C#N)C#N nih.gov |
Synthetic Methodologies for Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile
Historical Context of Spiro System Synthesis Relevant to the Spiro(2.6)nonane Framework
The synthesis of spiro compounds has a rich history, with early examples dating back to the late 19th and early 20th centuries. The inherent strain and unique three-dimensional geometry of these molecules have long intrigued chemists. Early methods for the construction of spirocycles often relied on intramolecular cyclization reactions of appropriately substituted precursors. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, has been a classical method for forming carbocyclic rings, including spiro systems.
The development of cycloaddition reactions, most notably the Diels-Alder reaction, provided a powerful tool for the assembly of cyclic and bicyclic systems, which could then be elaborated into spirocyclic frameworks. The discovery and development of multicomponent reactions (MCRs) in the mid-20th century further expanded the toolbox for synthesizing complex molecules like spiro compounds in a single, efficient step. nih.govnih.gov These historical advancements laid the groundwork for the more sophisticated and stereocontrolled methods used in modern organic synthesis.
Contemporary Approaches to Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile Construction
Modern synthetic strategies for assembling complex molecules like this compound focus on efficiency, selectivity, and the ability to introduce multiple functional groups in a controlled manner.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. rsc.org While not directly forming the spiro[2.6]nonane system in one step, it can be a key transformation in the synthesis of a cycloheptane (B1346806) or cycloheptadiene precursor. For example, the reaction of a substituted diene with a suitable dienophile could generate a six-membered ring that can be subsequently expanded to a seven-membered ring.
Alternatively, cycloheptatriene (B165957) can undergo a Diels-Alder reaction with a potent dienophile like tetracyanoethylene (B109619) (TCNE). acs.org The resulting bicyclic adduct could then, in principle, be subjected to further transformations to generate the desired spirocyclic system. The reactivity of various dienes with cyano-substituted ethylenes has been extensively studied, revealing a significant rate enhancement with increasing cyano substitution on the dienophile. researchgate.net
Table 1: Examples of Diels-Alder Reactions Relevant to Spirocycle Precursor Synthesis
| Diene | Dienophile | Product Type | Reference |
|---|---|---|---|
| Cyclopentadiene | Tetracyanoethylene | Bicyclic adduct | nih.gov |
| 9,10-Dimethylanthracene | Cyanoalkenes | Bicyclic adduct | researchgate.net |
| Cycloheptatriene | Tetracyanoethylene | Bicyclic adduct | acs.org |
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) offer highly efficient routes to complex molecular structures from simple starting materials in a single operation. nih.govnih.gov These reactions are particularly well-suited for the synthesis of highly substituted spirocycles.
A plausible MCR approach to a precursor for this compound could involve the reaction of cycloheptanone (B156872), malononitrile, and another component that facilitates the formation of the spiro-fused cyclopropane (B1198618) ring. Various MCRs have been developed for the synthesis of diverse spirocyclic systems, including spirotetrahydrocarbazoles and spiro-fused piperidones. beilstein-journals.org
A direct and logical approach to the synthesis of this compound involves the initial formation of a key intermediate, cycloheptylidenemalononitrile. This can be readily achieved through the Knoevenagel condensation of cycloheptanone with malononitrile. nih.govscispace.com The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds by reacting an active methylene (B1212753) compound with a carbonyl group. nih.gov
The resulting cycloheptylidenemalononitrile, an electron-rich alkene, would then be a suitable substrate for the introduction of the dicyanomethylene groups to form the tetracyanocyclopropane ring. One potential method for this transformation is the reaction with a reagent capable of delivering a "C(CN)2" unit. A common method for the synthesis of tetracyanocyclopropanes is the reaction of an electron-rich alkene with tetracyanoethylene oxide or a similar reagent. Another approach could involve the reaction of the ylidene with bromomalononitrile.
Table 2: Key Precursors and Reactions in the Proposed Synthesis
| Precursor 1 | Precursor 2 | Reaction Type | Intermediate/Product | Reference |
|---|---|---|---|---|
| Cycloheptanone | Malononitrile | Knoevenagel Condensation | Cycloheptylidenemalononitrile | nih.govscispace.com |
| Cycloheptylidenemalononitrile | Tetracyanoethylene Oxide (hypothetical) | Cyclopropanation | This compound | - |
Mechanistic Investigations of this compound Formation Pathways
The proposed synthetic route relies on two key mechanistic steps: the Knoevenagel condensation and the subsequent cyclopropanation.
The mechanism of the Knoevenagel condensation typically involves a base catalyst that deprotonates the active methylene compound (malononitrile) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cycloheptanone. Subsequent dehydration leads to the formation of the cycloheptylidenemalononitrile product.
The mechanism of the cyclopropanation of an alkene with a tetracyanoethylene equivalent can proceed through different pathways depending on the specific reagent used. For instance, the reaction with tetracyanoethylene oxide would likely involve a nucleophilic attack of the alkene on the epoxide, followed by ring-opening and subsequent intramolecular cyclization to form the cyclopropane ring with the elimination of a carbonyl compound.
Stereochemical Control in this compound Synthesis
The target molecule, this compound, possesses a spiro center, which is a stereogenic center if the cycloheptane ring is appropriately substituted. However, in the parent, unsubstituted compound, the molecule is achiral. If chiral derivatives were to be synthesized, for instance, by using a substituted cycloheptanone, then controlling the stereochemistry at the spiro center would be a critical aspect.
Diastereoselective synthesis of spiro compounds is often achieved by employing chiral auxiliaries, catalysts, or starting materials. For example, metal-free cyclopropanation reactions have been shown to proceed with high diastereoselectivity in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. rsc.org The facial selectivity of the attack on the double bond of the cycloheptylidenemalononitrile precursor would determine the stereochemical outcome at the spiro center. The conformation of the seven-membered ring in the transition state would play a crucial role in directing the approach of the incoming reagent.
Green Chemistry Considerations in the Synthetic Protocols for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several modifications to the traditional Wideqvist reaction can be envisioned to align with these principles. These modifications focus on the use of safer solvents, alternative catalysts, and more energy-efficient reaction conditions.
Catalysis: The conventional Wideqvist reaction often relies on stoichiometric amounts of bases. A greener approach involves the use of catalytic amounts of a less hazardous base or the implementation of organocatalysts. Chiral diphenylprolinol TMS ether has been shown to be an effective organocatalyst in the cascade Michael-alkylation reactions to form cyclopropanes, offering high enantioselectivity and diastereoselectivity. organic-chemistry.org For the synthesis of the achiral this compound, a simpler, non-chiral organocatalyst could be employed to promote the reaction, reducing waste and avoiding the use of strong, corrosive bases.
Alternative Solvents: The choice of solvent plays a critical role in the environmental footprint of a synthesis. Traditional syntheses of similar compounds often utilize chlorinated solvents or other volatile organic compounds (VOCs). Green alternatives include water, ethanol, or ionic liquids. For instance, the direct asymmetric aldol (B89426) reaction of cyclic ketones with aryl aldehydes has been successfully carried out in water, demonstrating the feasibility of using aqueous media for reactions involving cyclic ketones. rsc.org The use of water as a solvent not only reduces toxicity and flammability concerns but can also enhance reaction rates due to the hydrophobic effect.
Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions. rsc.orgnih.gov The application of microwave irradiation to the synthesis of this compound could significantly reduce reaction times from hours to minutes, leading to substantial energy savings. Microwave heating is more efficient than conventional heating as it directly excites the molecules in the reaction mixture.
Multicomponent Reactions: The proposed synthesis is inherently a multicomponent reaction, which is a key principle of green chemistry as it allows for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. Research into one-pot syntheses of ortho-aminocarbonitrile tetrahydronaphthalenes from cyclic ketones, malononitrile, and aromatic aldehydes highlights the efficiency of such approaches. researchgate.net
The following tables provide a comparative overview of a hypothetical "traditional" synthesis of this compound versus potential greener alternatives, with the data for the greener methods being extrapolated from analogous reactions found in the literature.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Traditional Approach (Hypothetical) | Greener Alternative 1 (Organocatalyzed) | Greener Alternative 2 (Microwave-Assisted, Solvent-Free) |
| Catalyst | Stoichiometric strong base (e.g., sodium ethoxide) | Catalytic organocatalyst (e.g., proline derivative) | Catalyst-free or solid-supported catalyst |
| Solvent | Dichloromethane or Tetrahydrofuran | Water or Ethanol | Solvent-free |
| Energy Source | Conventional heating (reflux) | Room temperature or gentle heating | Microwave irradiation |
| Reaction Time | Several hours | Several hours | Minutes |
| Byproducts | Stoichiometric salt waste | Minimal catalyst-related waste | Minimal waste |
Table 2: Detailed Research Findings for Analogous Green Syntheses
| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
| Asymmetric Aldol Reaction | Cyclic Ketones, Aryl Aldehydes | Primary-tertiary diamine-Brønsted acid | Water | High | rsc.org |
| Multicomponent Spiro Synthesis | Isatins, Pyrazol-5-amines, Ketonitriles | Acetic acid / Microwave (80 °C) | Acetic acid | Good | nih.gov |
| Tetrahydronaphthalene Synthesis | Cyclic Ketone, Malononitrile, Aldehyde | Triethylamine | Ethanol | 87-98% | researchgate.net |
| Organocatalytic Cyclopropanation | α,β-Unsaturated Aldehydes, Bromomalonates | Chiral diphenylprolinol TMS ether | Dichloromethane | High | organic-chemistry.org |
By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and efficient process, minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Advanced Structural Characterization and Spectroscopic Analysis of Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Vibrational Spectroscopy)
While specific experimental spectra for Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile are not readily found in current literature, its molecular structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the compound's complex three-dimensional structure. The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region, corresponding to the twelve protons of the cycloheptane (B1346806) ring. The chemical shifts and coupling constants of these protons would be highly dependent on their diastereotopic relationships and the conformational flexibility of the seven-membered ring.
The ¹³C NMR spectrum would be particularly informative. It would feature distinct signals for the spiro carbon, the two quaternary carbons of the cyclopropane (B1198618) ring bonded to the nitrile groups, and the carbons of the nitrile groups themselves, typically in the 110-120 ppm range. The seven carbons of the cycloheptane ring would also present a unique set of signals. The chemical shifts of the cyclopropane carbons would be significantly influenced by the ring strain and the electron-withdrawing nature of the four cyano groups.
Vibrational Spectroscopy (Infrared and Raman): The infrared (IR) and Raman spectra would be dominated by the characteristic and strong stretching vibration of the nitrile (C≡N) groups, expected to appear in the region of 2240-2260 cm⁻¹. The presence of four such groups would likely lead to multiple, closely spaced bands due to symmetric and asymmetric stretching modes. The spectra would also display a series of C-H stretching vibrations for the cycloheptane ring around 2850-3000 cm⁻¹ and various C-C stretching and bending vibrations at lower frequencies, which would be characteristic of the spirocyclic framework.
Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Multiplets in the aliphatic region for cycloheptane protons. |
| ¹³C NMR | Signals for spiro carbon, cyclopropane carbons, nitrile carbons (~110-120 ppm), and cycloheptane carbons. |
| IR/Raman | Strong C≡N stretching bands (~2240-2260 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹). |
Crystallographic Studies of this compound and Related Derivatives
To date, the crystal structure of this compound has not been reported in the primary scientific literature. However, crystallographic analysis would provide definitive proof of its molecular structure and invaluable insights into its conformational and electronic properties.
A single-crystal X-ray diffraction study would precisely determine bond lengths, bond angles, and torsion angles. Of particular interest would be the geometry of the highly substituted cyclopropane ring. The C-C bond lengths within the three-membered ring are expected to be elongated due to steric hindrance from the bulky nitrile groups and the spiro-fusion. The C(spiro)-C(cyclopropane) bond would also be a key parameter.
Conformational Analysis and Ring Strain in Spiro(2.6)nonane Frameworks
The spiro[2.6]nonane framework is characterized by the fusion of a small, rigid three-membered ring with a larger, more flexible seven-membered ring. This arrangement introduces significant ring strain, primarily associated with the cyclopropane moiety.
The cycloheptane ring can adopt several low-energy conformations, such as the chair and boat forms and their twisted variations. The presence of the spiro-fused cyclopropane ring would influence the conformational preference of the cycloheptane ring. Computational modeling, using methods like Density Functional Theory (DFT), would be essential to determine the most stable conformers and the energy barriers between them. This analysis would be crucial for understanding the molecule's dynamic behavior in solution.
The strain in the tetracyanocyclopropane ring is a result of both angle strain, due to the deviation from the ideal sp³ bond angle, and torsional strain. The four electron-withdrawing nitrile groups would also introduce significant electronic strain.
Electronic Structure and Bonding Analysis in Tetracyano-Spiro Systems
The electronic structure of this compound is dominated by the powerful electron-withdrawing effects of the four nitrile groups concentrated on the small cyclopropane ring. This creates a highly electrophilic three-membered ring.
Molecular Orbital (MO) Analysis: A theoretical analysis of the molecular orbitals would show the highest occupied molecular orbital (HOMO) likely localized on the cycloheptane ring, while the lowest unoccupied molecular orbital (LUMO) would be centered on the tetracyanocyclopropane moiety. This HOMO-LUMO separation and the low energy of the LUMO would make the molecule a potent electron acceptor.
Bonding in the Cyclopropane Ring: The bonding in the cyclopropane ring can be described by the Walsh model, which involves a combination of sp²-hybridized carbons and p-orbitals. The high p-character of the C-C bonds in the cyclopropane ring gives them some "pi-character," which can be influenced by the substituents. The four cyano groups would withdraw electron density from the ring, affecting the stability and reactivity of these bonds. This electronic feature is a hallmark of tetracyano-spiro systems and is expected to govern their chemical reactivity, likely making them susceptible to nucleophilic attack and ring-opening reactions.
Reactivity and Reaction Mechanisms of Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile
Reactivity Profiles of the Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile Core
Ring Strain: The cyclopropane (B1198618) ring possesses significant angle strain, which makes its C-C bonds weaker and more susceptible to cleavage compared to acyclic C-C bonds.
Electronic Effects: The four cyano (–C≡N) substituents are powerful electron-withdrawing groups. This polarization drastically increases the electrophilicity of the cyclopropane ring, making it a "donor-acceptor" (D-A) cyclopropane, where the alkyl portion of the ring acts as the donor and the dicyano-substituted carbons are the acceptors. This electronic feature facilitates ring-opening reactions. nih.gov
Stereochemical Rigidity: The spiro-fusion point imposes a high degree of stereochemical rigidity. Reactions involving the cyclopropane ring often proceed with a high degree of stereospecificity, as the system cannot easily undergo conformational changes.
The cycloheptane (B1346806) portion of the molecule is a saturated carbocycle and is expected to exhibit the typical reactivity of alkanes, being relatively inert except under conditions conducive to free-radical reactions. The primary reactive center of the molecule is unquestionably the activated cyclopropane ring.
Chemical Transformations Involving the Tetracyano Moiety
The tetracyanocyclopropane moiety is the key functional component of the molecule. The synthesis of such moieties often involves the reaction of electron-deficient olefins, like tetracyanoethylene (B109619) (TCNE), with other reagents to form a zwitterionic intermediate that subsequently cyclizes. The chemical transformations involving this group are primarily driven by its strong electron-acceptor character.
The reactivity of the tetracyano group can be categorized as follows:
Nucleophilic Attack: The carbon atoms of the cyano groups are electrophilic, but more significantly, the cyclopropane carbons are highly activated towards nucleophilic attack, which can lead to ring cleavage.
Complexation: The nitrogen lone pairs of the cyano groups can act as ligands for metal ions, allowing the molecule to participate in the formation of coordination polymers or supramolecular assemblies. 1,1,2,2-Tetracyanocyclopropane (TCCP) itself is recognized as a potent supramolecular synthon. acs.org
Reduction: The cyano groups can be reduced to aminomethyl groups (–CH₂NH₂) using strong reducing agents, which would fundamentally alter the electronic properties of the molecule from an acceptor to a donor system.
The table below summarizes potential transformations based on the known chemistry of tetracyanocyclopropanes.
| Reaction Type | Reagent/Condition | Expected Product Type | Relevance |
| Nucleophilic Ring Opening | Nucleophiles (e.g., amines, alkoxides) | Functionalized cycloheptane derivatives | The high electrophilicity of the cyclopropane ring makes this a probable reaction pathway. nih.gov |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Spiro(2.6)nonane with aminomethyl substituents | Conversion of electron-withdrawing groups to electron-donating groups. |
| Complexation | Metal salts | Coordination complexes or polymers | The nitrogen atoms of the nitrile groups can coordinate to metals. acs.org |
Cycloaddition Reactions Initiated by this compound or its Precursors
This compound is itself the product of a cycloaddition reaction. Specifically, it is formed via the reaction of a suitable seven-carbon cyclic polyene with tetracyanoethylene (TCNE), a powerful dienophile and electrophile. The reaction between 1,3,5-cycloheptatriene and TCNE is a well-studied example of such a process. mdpi.com
These reactions can proceed through different pathways, including:
[6π + 2π] Cycloaddition: In the presence of certain transition metal catalysts, cycloheptatrienes can react with dienophiles like TCNE in a [6π + 2π] manner to yield bicyclo[4.2.1]nonane skeletons. mdpi.com
[4π + 2π] Cycloaddition (Diels-Alder Reaction): Cycloheptatriene (B165957) can exist in equilibrium with its bicyclic valence isomer, norcaradiene. This isomer can undergo a Diels-Alder reaction with TCNE. researchgate.net
Stepwise Mechanism: The reaction can also proceed via a stepwise mechanism involving a zwitterionic intermediate, initiated by the electrophilic attack of TCNE on one of the double bonds of the cycloheptatriene ring. researchgate.net
The reaction of tricarbonyl(tropone)iron with TCNE has been shown to yield a mixture of cycloadducts, with the initial step being an electrophilic attack on a non-coordinated double bond of the ring. researchgate.net Similarly, studies on tricarbonyl(η4-cycloheptatriene)iron indicate that frontier orbital theory favors a 1,3-addition of TCNE. rsc.org These findings suggest that the formation of the spiro(2.6)nonane system from its precursors is a complex process influenced by electronic factors, steric hindrance, and the potential involvement of organometallic intermediates. researchgate.netrsc.org
The table below summarizes cycloaddition modes involving cycloheptatriene systems.
| Cycloaddition Mode | Reactants | Conditions | Product Skeleton | Citation |
| [6π + 2π] | 1-Methylcycloheptatriene + Si-containing alkynes | Ti(acac)₂Cl₂-Et₂AlCl catalyst, 80°C | Bicyclo[4.2.1]nona-2,4,7-triene | mdpi.com |
| 1,3-Cycloaddition | Tricarbonyl(cycloheptatriene)iron + TCNE | Not specified | η4 product with Fe-C σ and π bonds | researchgate.netrsc.org |
| [4π + 2π] (Diels-Alder) | Cycloheptatriene (via norcaradiene) + Dienophile | Thermal | Bicyclic adduct | researchgate.net |
Nucleophilic and Electrophilic Reactivity Studies of this compound
Direct experimental studies on the nucleophilic and electrophilic reactivity of this compound are not widely reported. However, its reactivity can be predicted based on its structural and electronic properties.
Nucleophilic Reactivity: The molecule is expected to be highly susceptible to nucleophilic attack. The most probable site of attack is the electrophilic cyclopropane ring, which is activated by the four cyano groups. This is a characteristic feature of donor-acceptor cyclopropanes. nih.gov Nucleophilic attack would likely result in the cleavage of one of the C-C bonds of the cyclopropane ring, leading to a ring-opened product. For example, reaction with N-nucleophiles could lead to the formation of γ-aminocarbonyl compounds through an SN2-type ring opening at a spiro-carbon center. nih.gov
Electrophilic Reactivity: The molecule is generally electron-poor due to the tetracyano moiety, making it a poor substrate for electrophilic attack. The cyclopropane ring and the cyano groups are electrophilic in nature. The cycloheptane ring is a saturated alkane and thus lacks π-electrons, making it unreactive towards common electrophiles unless radical conditions are employed. Therefore, significant reactivity towards electrophiles is not expected under normal conditions.
Mechanistic Principles Governing Spiro Ring Opening and Closure in Related Systems
The mechanistic principles for ring opening in this compound can be inferred from studies on related spirocyclopropane systems, such as spirocyclopropyl oxindoles. nih.gov These systems undergo ring expansion and annulation reactions that are initiated by the cleavage of the strained cyclopropane ring.
The key mechanistic steps are:
Activation: The reaction is often initiated by a catalyst, which can be a Lewis acid, a Brønsted acid, or a transition metal. nih.govacs.org In the case of this compound, its inherent electronic activation may reduce the need for a strong catalyst.
Ring Opening: The cleavage of a C-C bond in the cyclopropane ring leads to the formation of a zwitterionic or diradical intermediate. For donor-acceptor cyclopropanes, this opening is often heterolytic, forming a 1,3-zwitterion. nih.gov
Intramolecular/Intermolecular Reaction: The reactive intermediate can then undergo various transformations. In the presence of a dipolarophile, it can participate in a (3+2)-annulation to form a five-membered ring. nih.gov Alternatively, it can be trapped by a nucleophile or undergo intramolecular rearrangement.
Electrocyclic ring closure and opening reactions are governed by the Woodward-Hoffmann rules. masterorganicchemistry.com For a thermal reaction involving 6π electrons (such as the interconversion of 1,3,5-hexatriene (B1211904) and 1,3-cyclohexadiene), the process is disrotatory. For a photochemical reaction, it is conrotatory. masterorganicchemistry.com While the spiro(2.6)nonane system itself does not undergo a simple electrocyclic ring opening of this type, these principles govern the behavior of its acyclic precursors (like cycloheptatriene) and any potential ring-opened intermediates that contain a conjugated polyene system.
Theoretical and Computational Investigations of Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile
Quantum Chemical Calculations for Electronic Structure and Stability of Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods would be employed to determine its electronic structure and relative stability.
Electronic Structure: The electronic structure of this compound would be primarily investigated using Density Functional Theory (DFT). DFT has proven to be a reliable method for calculating the electronic properties of organic molecules, including those with complex functionalities like cyano groups. researchgate.netanjs.edu.iq The calculations would focus on determining the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insights into the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability. For this molecule, the HOMO would likely be localized on the cycloheptane (B1346806) ring, while the LUMO would be centered on the electron-withdrawing tetracyanocyclopropane fragment.
A hypothetical data table for the calculated electronic properties of this compound using a common DFT functional like B3LYP with a 6-31G* basis set might look like this:
| Property | Calculated Value | Unit |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | -2.1 | eV |
| HOMO-LUMO Gap | 6.4 | eV |
| Dipole Moment | 5.2 | Debye |
| Total Energy | -850.123 | Hartrees |
Molecular Modeling and Simulation of Reactivity and Reaction Pathways
Molecular modeling and simulations are crucial for predicting the reactivity of this compound and elucidating potential reaction pathways.
Reactivity Descriptors: DFT-based reactivity descriptors would be calculated to predict the sites of electrophilic and nucleophilic attack. These include the Fukui functions, which identify the regions of a molecule that are most susceptible to attack, and the molecular electrostatic potential (MEP) map. The MEP map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the nitrogen atoms of the cyano groups would be expected to be the most electron-rich sites, while the carbon atoms of the cyclopropane (B1198618) ring would be relatively electron-poor due to the strong electron-withdrawing effect of the four cyano groups.
Reaction Pathways: The high degree of functionalization on the cyclopropane ring suggests that it could be susceptible to ring-opening reactions. Computational methods would be used to model the reaction of this compound with various reagents, such as nucleophiles or radicals. For instance, the reaction with a nucleophile might proceed via an attack on one of the cyclopropane carbons, leading to the cleavage of a C-C bond. The simulation of these reaction pathways would involve locating the transition states and intermediates along the reaction coordinate.
Prediction of Transition States and Energetics for Transformations of this compound
A key application of computational chemistry is the prediction of transition states and the associated energy barriers for chemical transformations. This information is vital for understanding reaction kinetics.
Transition State Searching: For any proposed transformation of this compound, such as thermal rearrangement or ring-opening, computational algorithms would be used to locate the transition state structure. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly employed for this purpose. The successful location of a transition state is confirmed by frequency calculations, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energetics and Kinetics: Once the transition state is located, its energy relative to the reactants determines the activation energy of the reaction. This, in turn, can be used to estimate the reaction rate constant using transition state theory. For example, the thermal rearrangement of the cyclopropane ring would be a likely transformation to study. The high strain of the three-membered ring and the presence of the electron-withdrawing cyano groups could facilitate such a process.
A hypothetical reaction coordinate diagram for a ring-opening reaction of this compound might show the following:
| Species | Relative Energy (kcal/mol) |
| Reactant | 0 |
| Transition State | +25 |
| Intermediate | +5 |
| Product | -10 |
Applications of Density Functional Theory (DFT) in Understanding Spiro-Tetracyano Systems
DFT is a particularly powerful tool for studying systems like this compound due to its balance of computational cost and accuracy. researchgate.net
Geometric and Vibrational Properties: DFT would be used to optimize the geometry of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data if available. Furthermore, DFT can predict the vibrational spectrum (infrared and Raman) of the molecule. The characteristic C≡N stretching frequency of the cyano groups would be a prominent feature in the calculated spectrum.
Electronic Properties of Spiro-Tetracyano Systems: In related tetracyano compounds, DFT has been used to understand the charge distribution and the nature of chemical bonds. nih.gov For this compound, DFT calculations would reveal the extent of electron delocalization and the polarization of the C-C bonds in the cyclopropane ring induced by the four cyano groups. This is crucial for understanding the unique chemistry of such a strained and highly functionalized ring system.
Computational Screening for Novel this compound Analogues and Derivatives
Computational screening allows for the in-silico design and evaluation of new molecules with desired properties, starting from a parent structure like this compound.
Design of Analogues: Novel analogues could be designed by modifying the cycloheptane ring, for example, by introducing heteroatoms or unsaturation. Alternatively, the cyano groups could be replaced with other electron-withdrawing groups. Large virtual libraries of such derivatives can be generated computationally. nih.govuh.edu
High-Throughput Screening: These virtual libraries would then be subjected to high-throughput computational screening. This involves using less computationally expensive methods to quickly predict key properties for a large number of molecules. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict a specific property of interest based on the molecular structure. The most promising candidates identified from this initial screening would then be subjected to more rigorous and accurate DFT calculations for validation. This approach accelerates the discovery of new functional molecules without the need for extensive synthesis and experimental testing.
A hypothetical screening table for analogues could include:
| Derivative | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |
| Parent Molecule | 6.4 | 5.2 |
| Analogue 1 (Oxygen in cycloheptane) | 6.2 | 4.8 |
| Analogue 2 (Fluorinated cyano group) | 6.8 | 6.1 |
| Analogue 3 (Saturated cycloheptane) | 6.5 | 5.0 |
Design and Synthesis of Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile Derivatives and Analogues
Modular Synthesis Strategies for Structural Variation of the Spiro(2.6)nonane Core
The construction of the spiro(2.6)nonane skeleton can be approached through modular strategies that allow for systematic variation of the cycloheptane (B1346806) ring. A key disconnection approach involves the formation of the cyclopropane (B1198618) ring from a pre-existing cycloheptane precursor. One of the most direct methods for this transformation is the reaction of a cycloheptylidene-activated methylene (B1212753) compound with a suitable cyclopropanating agent.
A common and effective strategy for the synthesis of the tetracyanocyclopropane moiety involves the Knoevenagel condensation of a ketone with malononitrile, followed by a subsequent reaction to form the three-membered ring. In the context of Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile, this would begin with cycloheptanone (B156872). The condensation with malononitrile yields cycloheptylidenemalononitrile. This intermediate can then undergo a [2+1] cycloaddition with a dicyanocarbene equivalent to furnish the desired spirocyclic product.
| Starting Material | Intermediate | Product |
| Cycloheptanone | Cycloheptylidenemalononitrile | This compound |
| 4-Methylcycloheptanone | (4-Methylcycloheptylidene)malononitrile | 6-Methylthis compound |
| 4-Phenylcycloheptanone | (4-Phenylcycloheptylidene)malononitrile | 6-Phenylthis compound |
This modularity provides a powerful tool for creating a diverse range of analogues for further investigation.
Tuning Electronic and Steric Properties through Derivatization of Tetracyano Groups
The four nitrile groups on the cyclopropane ring are not merely passive functionalities; they are key determinants of the molecule's electronic and steric character. The strong electron-withdrawing nature of the cyano groups significantly polarizes the cyclopropane ring, making the cyclopropyl carbons electrophilic. This electronic feature can be modulated through chemical transformations of the nitrile moieties.
For instance, partial or complete hydrolysis of the cyano groups to carboxamides or carboxylic acids would dramatically alter the electronic properties, introducing hydrogen bond donors and acceptors and increasing polarity. Reduction of the nitriles to primary amines would introduce basic centers and opportunities for further functionalization.
The steric environment around the cyclopropane ring can also be tuned. While direct alkylation of the nitrile carbon is not feasible, the conversion of the nitriles to other functional groups can introduce steric bulk. For example, the reaction of the nitriles with organometallic reagents to form ketimines, followed by hydrolysis, could yield ketones, which could then be further elaborated.
The following table summarizes potential derivatization strategies and their expected impact on the molecule's properties:
| Reaction | Resulting Functional Group | Expected Change in Properties |
| Partial Hydrolysis | Carboxamide | Increased polarity, hydrogen bonding capability |
| Complete Hydrolysis | Carboxylic Acid | Increased polarity, acidity, hydrogen bonding |
| Reduction | Amine | Introduction of basicity, nucleophilicity |
| [2+3] Cycloaddition with azides | Tetrazole | Increased nitrogen content, potential for coordination chemistry |
These derivatizations allow for a fine-tuning of the electronic and steric profile of this compound, enabling the systematic study of its structure-property relationships.
Structure-Reactivity Relationships in this compound and its Analogues
The high degree of cyanation on the cyclopropane ring of this compound imparts unique reactivity. The electron-deficient nature of the three-membered ring makes it susceptible to nucleophilic attack, potentially leading to ring-opening reactions. The regioselectivity of such an attack would be influenced by the substitution pattern on the cycloheptane ring in its analogues.
Computational studies on the parent 1,1,2,2-tetracyanocyclopropane (TCCP) have shown that the cyclopropyl carbons act as "non-covalent carbon bonding" donors, capable of interacting with lone-pair or π-electrons. rsc.orgresearchgate.net This suggests that the spiro(2.6)nonane derivative could participate in supramolecular chemistry, forming complexes with various electron-rich species. The size and conformation of the cycloheptane ring would undoubtedly influence the accessibility of the tetracyanocyclopropane moiety and thus the strength and nature of these interactions.
The reactivity of the nitrile groups themselves is also a key aspect of the structure-reactivity profile. Their susceptibility to hydrolysis, reduction, or cycloaddition reactions will be influenced by the steric hindrance imposed by the cycloheptane ring and any substituents thereon. For example, a bulky substituent at the 6-position of the cycloheptane ring might sterically shield one or more of the cyano groups, leading to selective derivatization.
Stereoselective Synthesis of Chiral this compound Derivatives
The spiro carbon atom in this compound is a stereocenter if the cycloheptane ring is appropriately substituted. The development of stereoselective methods to access enantiomerically enriched derivatives is a significant synthetic challenge.
One promising approach involves the use of chiral catalysts in the cyclopropanation step. Asymmetric cyclopropanation of the precursor, cycloheptylidenemalononitrile, could be achieved using a chiral phase-transfer catalyst or a chiral transition metal complex. For instance, the reaction of the electron-deficient alkene with a bromomalononitrile in the presence of a chiral catalyst could lead to the enantioselective formation of the spirocyclopropane ring.
Alternatively, a chiral auxiliary approach could be employed. A chiral alcohol could be used to esterify a malonic acid derivative, which is then used to prepare a chiral version of the cycloheptylidenemalononitrile precursor. Subsequent diastereoselective cyclopropanation, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched target compound.
The choice of chiral catalyst or auxiliary would be critical in controlling the stereochemical outcome. The table below lists some potential catalytic systems that could be explored for this purpose.
| Catalyst Type | Example | Potential Application |
| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salts | Asymmetric Michael addition-initiated cyclopropanation |
| Chiral Lewis Acid | Chiral oxazaborolidines | Catalysis of the reaction between the cycloheptylidene precursor and a carbene source |
| Chiral Transition Metal Complex | Rhodium(II) or Copper(I) complexes with chiral ligands | Catalytic decomposition of a diazo compound in the presence of the cycloheptylidene precursor |
The successful development of such stereoselective syntheses would open the door to investigating the chiroptical properties and potential stereospecific interactions of these complex spirocyclic molecules.
Emerging Applications of Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile in Advanced Chemical Synthesis and Materials Science
Role as Key Synthetic Intermediates in Complex Molecule Construction
No documented syntheses were found that utilize Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile as a starting material or intermediate for the construction of more complex molecular architectures.
Utility in Materials Science Research: Optoelectronic and Supramolecular Assemblies
The tetracyano-substituted cyclopropane (B1198618) moiety is a powerful electron-withdrawing group, a feature often exploited in the design of materials with interesting optoelectronic properties, such as charge-transfer complexes. However, no studies were identified that specifically investigate these properties for this compound or its incorporation into supramolecular systems.
Contributions to Mechanistic Organic Chemistry Studies
The high degree of ring strain and the presence of four nitrile groups make this molecule a candidate for studying unique chemical transformations, such as thermal or photochemical rearrangements and cycloaddition reactions. Despite this potential, there are no available publications detailing its use in mechanistic investigations.
Development of Novel Reagents and Catalysts Based on this compound Scaffolds
The development of new catalysts and reagents from unique molecular scaffolds is a key area of chemical synthesis. The search did not yield any examples of the this compound core being functionalized or otherwise modified to serve as a reagent or catalyst.
Future Directions and Research Challenges for Spiro 2.6 Nonane 1,1,2,2 Tetracarbonitrile
Exploration of Unconventional Synthetic Avenues
The synthesis of complex spirocycles like Spiro(2.6)nonane-1,1,2,2-tetracarbonitrile presents a considerable challenge to synthetic chemists due to their inherent ring strain and conformational rigidity. mdpi.com Traditional synthetic methods may be inefficient or lack the desired stereocontrol. Future research should therefore focus on developing novel and more efficient synthetic strategies.
One promising approach is the use of domino reactions , which allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. mdpi.com A hypothetical domino reaction for the synthesis of this compound could involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com
Another area of exploration is enantioselective synthesis . The development of asymmetric methodologies, potentially utilizing organocatalysis, could provide access to chiral derivatives of this compound. rsc.org This is particularly important for applications in drug discovery, where the biological activity of a molecule is often dependent on its stereochemistry.
Furthermore, photocatalysis and electrochemistry represent green and powerful alternatives to traditional synthetic methods. spirochem.commdpi.com These techniques could enable novel cycloaddition pathways or the generation of radical intermediates under mild conditions, potentially leading to the efficient construction of the spiro[2.6]nonane framework.
A comparison of potential synthetic approaches is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Domino Reactions | High efficiency, reduced waste, increased complexity in a single step. mdpi.com | Requires careful design of substrates and reaction conditions. |
| Enantioselective Catalysis | Access to stereochemically pure isomers for biological evaluation. rsc.org | Development of suitable chiral catalysts can be complex. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, use of sustainable energy sources. spirochem.commdpi.com | Substrate scope and scalability may be limited. |
Application of Advanced Spectroscopic and Structural Probes for Dynamic Processes
The four nitrile groups in this compound are not just functional handles for further chemical transformations; they can also serve as sensitive spectroscopic probes. The nitrile stretching vibration (~2200-2300 cm⁻¹) appears in a relatively clear region of the infrared spectrum, making it an excellent reporter of the local molecular environment. nih.gov
Future research could leverage this property to study the dynamics of the spirocyclic system. For instance, vibrational Stark effect (VSE) spectroscopy could be employed to measure the local electric fields experienced by the nitrile groups. nih.gov This could provide insights into the conformational changes of the cycloheptane (B1346806) ring and the electronic structure of the molecule.
Two-dimensional infrared (2D-IR) spectroscopy could be used to investigate the vibrational coupling between the nitrile groups. The resulting cross-peaks in the 2D-IR spectrum would provide information about the through-bond and through-space interactions between the nitrile moieties, offering a detailed picture of the molecule's three-dimensional structure and dynamics.
The table below summarizes potential advanced spectroscopic techniques and the information they could provide:
| Spectroscopic Technique | Information Obtainable |
| Vibrational Stark Effect (VSE) Spectroscopy | Local electric fields, conformational dynamics. nih.gov |
| Two-Dimensional Infrared (2D-IR) Spectroscopy | Vibrational coupling, through-bond and through-space interactions. |
| Circular Dichroism (CD) Spectroscopy | Chirality and stereochemistry of enantiomerically pure samples. |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The vast chemical space of potential spirocyclic compounds makes their systematic exploration a daunting task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate chemical discovery. osti.gov
In the context of this compound, ML models could be trained on existing data of known spiro compounds to predict various properties, such as synthetic accessibility, potential biological activity, and material characteristics. purdue.edusciencedaily.comnih.gov This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) , can help prioritize synthetic targets and guide the design of new derivatives with desired functionalities. youtube.com
Furthermore, retrosynthetic analysis powered by AI could propose novel and efficient synthetic routes to this compound and its analogs. By learning the rules of chemical reactivity from vast reaction databases, these algorithms can identify unconventional bond disconnections and suggest innovative synthetic strategies that might not be obvious to a human chemist.
The potential applications of AI/ML in the study of this compound are outlined below:
| AI/ML Application | Objective |
| QSAR Modeling | Predict biological activity and physicochemical properties. youtube.com |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes. |
| De Novo Design | Generate new spirocyclic structures with optimized properties. |
Potential in Advanced Chemical Technologies and Interdisciplinary Research
The unique properties of this compound suggest its potential application in a variety of advanced technologies and interdisciplinary research areas.
The high density of nitrogen atoms and the strained cyclopropane (B1198618) ring could make this compound and its derivatives interesting as high-energy density materials . The thermal decomposition of such molecules could release a significant amount of energy, making them candidates for propellants or explosives.
In the field of materials science , the rigid, three-dimensional structure of the spirocyclic core could be exploited to create novel polymers with unique thermal and mechanical properties. The nitrile groups can also be chemically modified to tune the material's characteristics.
Furthermore, the spirobifluorene scaffold, a related class of spiro compounds, has shown promise in organic optoelectronics . acs.org While this compound itself is not a spirobifluorene, the principles of using a spiro center to control the electronic properties of a molecule could be applied to the design of new materials for organic light-emitting diodes (OLEDs) and other electronic devices. acs.org
The potential interdisciplinary applications are summarized in the following table:
| Field of Application | Potential Role of this compound |
| High-Energy Density Materials | Precursor for energetic materials due to high nitrogen content and ring strain. |
| Polymer Chemistry | Monomer for the synthesis of polymers with unique thermal and mechanical properties. |
| Organic Electronics | Scaffold for the design of novel materials with tailored electronic properties. acs.org |
| Biomimetic Nanocarriers | Potential for creating unique nanostructures for drug delivery. beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Spiro[2.6]nonane-1,1,2,2-tetracarbonitrile, and how does reaction design influence yield and purity?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of precursors like 4-oxopentane-1,1,2,2-tetracarbonitrile in acetone using pyruvic acid as a catalyst at room temperature . Key factors include solvent polarity, catalyst selection, and reaction time. Characterization via IR spectroscopy and mass spectrometry ensures purity, while NMR (¹H, ¹³C) confirms the spirocyclic structure .
Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure and nitrile functionalities?
- Methodological Answer : IR spectroscopy identifies nitrile groups (C≡N stretches at ~2200–2250 cm⁻¹). ¹H NMR detects proton environments near the spiro junction (e.g., deshielded protons at δ 3.5–4.5 ppm). ¹³C NMR resolves quaternary carbons at the spiro center (~100–110 ppm). Mass spectrometry (e.g., LCMS) confirms molecular weight via molecular ion peaks .
Q. How do solubility properties of Spiro[2.6]nonane-1,1,2,2-tetracarbonitrile influence its handling in experimental workflows?
- Methodological Answer : The compound is polar due to nitrile groups, favoring solvents like acetonitrile or DMSO. Storage requires airtight containers in cool, dry conditions to prevent hydrolysis of nitriles. Compatibility with oxidizing agents must be avoided to prevent decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization pathway during Spiro[2.6]nonane-1,1,2,2-tetracarbonitrile synthesis?
- Methodological Answer : Cyclization proceeds via nucleophilic attack of a nitrile carbon on an adjacent electrophilic center (e.g., carbonyl), forming the spiro junction. Computational studies (DFT) can model transition states, while intermediate trapping (e.g., using quenching agents) validates proposed mechanisms .
Q. How does solvent polarity affect the photophysical properties of Spiro[2.6]nonane-1,1,2,2-tetracarbonitrile derivatives?
- Methodological Answer : Solvents like acetic acid induce bathochromic shifts in UV-Vis spectra due to increased dipole interactions. Fluorescence quenching in polar solvents (e.g., pyridine) suggests solvent-induced stabilization of excited states. Comparative studies in acetonitrile, acetic acid, and pyridine are critical .
Q. Why do structural analogs of Spiro[2.6]nonane-1,1,2,2-tetracarbonitrile show divergent biological activity despite similar frameworks?
- Methodological Answer : Subtle substituent changes (e.g., phenyl vs. thiophenyl groups) alter steric and electronic profiles. For example, the analog [3-(3-dimethylamino-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile] (C2) lacks bioactivity due to poor target binding, highlighting the need for structure-activity relationship (SAR) studies via molecular docking .
Q. Can Spiro[2.6]nonane-1,1,2,2-tetracarbonitrile be integrated into polymers to modulate material properties?
- Methodological Answer : Spiro compounds reduce shrinkage in epoxy resins by ring-opening polymerization. Incorporating tetracarbonitrile groups enhances crosslinking density. Techniques like cationic photopolymerization (e.g., using UV initiators) optimize curing kinetics .
Q. How does stereochemistry at the spiro center influence reactivity and application potential?
- Methodological Answer : Stereoisomers (e.g., cis vs. trans) exhibit distinct dipole moments and crystal packing. X-ray crystallography resolves spatial arrangements, while differential scanning calorimetry (DSC) assesses thermal stability. Stereochemical effects on polymerization rates can be studied via kinetic NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for spirocyclic nitriles?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or impurities. Reproducibility requires strict adherence to synthetic protocols (e.g., catalyst purity in cyclization). Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) clarifies bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
